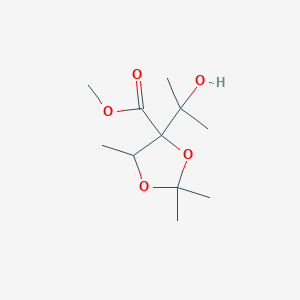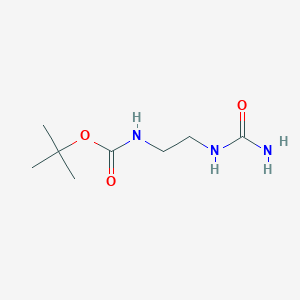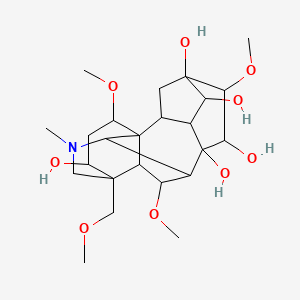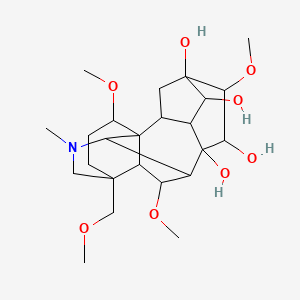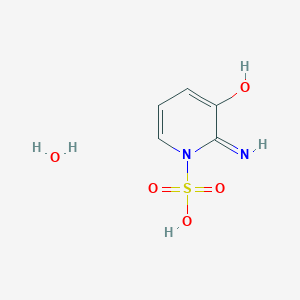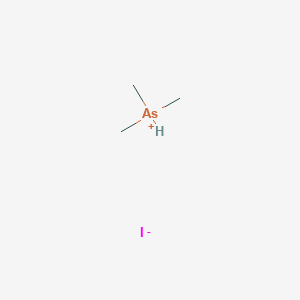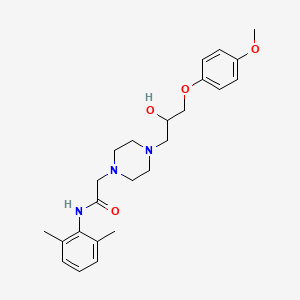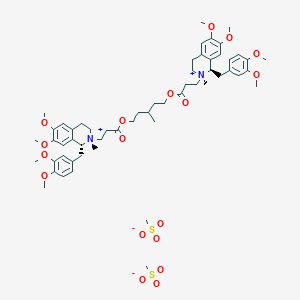
(Acetylacetonato)dicarbonylrhodium(I)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of (Acetylacetonato)dicarbonylrhodium(I) involves the reaction of RhCl3·nH2O with acetylacetonate ligands under specific conditions to achieve a high yield of 97%. This process is significant for producing the compound at an industrial scale, indicating its commercial viability and importance in various applications (Ma Lei, 2012).
Molecular Structure Analysis
The molecular structure of (Acetylacetonato)dicarbonylrhodium(I) has been characterized by IR, MS, H-NMR, and C-NMR techniques, confirming the expected coordination geometry around the rhodium center. These characterization methods provide a detailed understanding of the molecular geometry, which is crucial for its activity as a catalyst (Li Che, 2014).
Chemical Reactions and Properties
(Acetylacetonato)dicarbonylrhodium(I) exhibits remarkable catalytic properties, particularly in the carbonylation of methyl acetate, where it demonstrates good activities. The presence of proximate H-bonding substituents in its bipyridine ligands enhances its catalytic performance, showcasing its utility in organic synthesis and industrial processes (C. Conifer et al., 2011).
科学的研究の応用
Catalysis and Chemical Synthesis
(Acetylacetonato)dicarbonylrhodium(I) serves as a catalyst in several chemical reactions, including the oxo-process for synthesizing aldehydes from olefins and syngas, and as a precursor for chemical vapor deposition (CVD) Rhodium plating processes. It shows high effectiveness in catalyzing the addition reaction of α-keto acid chlorides with terminal alkynes to produce (Z)-γ-chloro-α-oxo-β,γ-unsaturated ketones with regio- and stereoselectivity (Ma Lei, 2012); (Taigo Kashiwabara, Masato Tanaka, 2011).
Spectroscopy and Physical Chemistry
The compound has been extensively studied using two-dimensional time-frequency ultrafast infrared vibrational echo spectroscopy, revealing intricate details about vibrational dephasing mechanisms and solute-solvent interactions. These studies contribute significantly to understanding the dynamic behavior of molecules in different phases and temperatures, providing insights into the fundamental principles of physical chemistry (K. A. Merchant et al., 2001); (K. Rector, M. Fayer, 1998).
Structural Analysis and Characterization
Research on (Acetylacetonato)dicarbonylrhodium(I) also involves its structural characterization through techniques like X-ray diffraction, IR, NMR, and C-NMR spectroscopy. These studies provide detailed insights into the molecular structure, bonding, and electronic properties of the compound, facilitating its application in more targeted chemical synthesis and material science projects. The crystal structure analysis has refined our understanding of its planar coordination geometry and metal-ligand interactions, contributing to the development of new catalytic processes and materials (F. Huq, A. C. Skapski, 1974).
Chemical Preparation and Optimization
Significant research efforts are dedicated to optimizing the synthesis process of (Acetylacetonato)dicarbonylrhodium(I) to enhance yield, reduce production costs, and improve the efficiency of its application in industrial catalysis. These studies have led to the development of methods that simplify the preparation steps, making it more accessible for commercial production and application in various chemical processes (Li Che, 2014).
Safety And Hazards
特性
CAS番号 |
14874-82-9 |
|---|---|
製品名 |
(Acetylacetonato)dicarbonylrhodium(I) |
分子式 |
C₇H₇O₄Rh |
分子量 |
258.03 |
同義語 |
Acetylacetonatorhodium Dicarbonyl; Dicarbonyl(2,4-pentanedionato)rhodium; Dicarbonyl(2,4-pentanedionato-κO,κO’)rhodium; Dicarbonylacetylacetonatorhodium; Dicarbonylacetylacetonatorhodium(I); Dicarbonylrhodium Acetylacetonate; Dicarbonylrhodium(I) Ace |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



